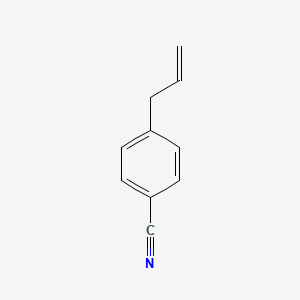











|
REACTION_CXSMILES
|
[C:1](ON=O)(C)([CH3:3])[CH3:2].C(Br)C=C.N[C:13]1[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][CH:14]=1.NC1C=CC=CC=1>CC#N>[CH2:3]([C:13]1[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][CH:14]=1)[CH:1]=[CH2:2]
|


|
Name
|
|
|
Quantity
|
535 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)ON=O
|
|
Name
|
|
|
Quantity
|
3.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
|
Name
|
|
|
Quantity
|
354 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C#N)C=C1
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
180 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)ON=O
|
|
Name
|
|
|
Quantity
|
180 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)ON=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
43 (± 1) °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added to the reaction mixture which
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
The volatile material in the reaction mixture was removed at reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
Heptane-ethyl acetate (10 ml, 1:1) was then added to the crude product
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)C1=CC=C(C#N)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 160 mg | |
| YIELD: PERCENTYIELD | 37% | |
| YIELD: CALCULATEDPERCENTYIELD | 37.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |